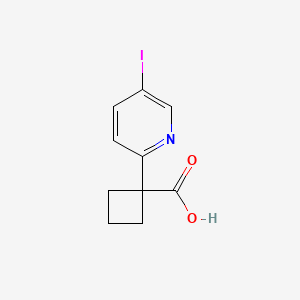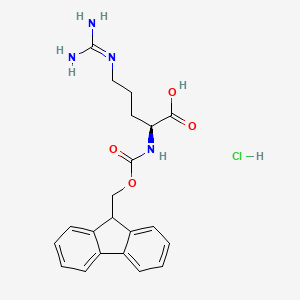![molecular formula C16H21BO2 B1445365 [4-(Adamantan-1-yl)phenyl]boronic acid CAS No. 1527479-23-7](/img/structure/B1445365.png)
[4-(Adamantan-1-yl)phenyl]boronic acid
Vue d'ensemble
Description
[4-(Adamantan-1-yl)phenyl]boronic acid, commonly referred to as 4-APBA, is a boronic acid derivative of adamantane, a four-membered saturated hydrocarbon. 4-APBA is a versatile compound that has found multiple applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-(Adamantan-1-yl)phenyl]boronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, its derivatives are used in the synthesis of adamantyl-containing phenylpiperidines. These compounds are formed by reacting 1-(adamantan-1-yl)pyridinium salts with sodium borohydride, followed by a reaction with benzene, leading to the formation of 1-(adamantan-1-yl)-phenylpiperidines with various spatial orientations (Shadrikova et al., 2015).
Pharmaceutical Applications
- Adamantane chemistry is significant in pharmaceuticals, particularly in synthesizing adamantane derivatives with potential biological activity. The synthesis of 1,2-disubstituted adamantanes, for example, is achieved through intramolecular free-radical reactions, which have significant implications in creating adamantane-based drugs (Lunn et al., 1968).
Nanotechnology and Material Science
- In nanotechnology and material science, adamantane derivatives have been used in the development of novel glass-forming organic materials. These materials exhibit unique properties like liquid crystalline and amorphous molecular systems capable of vitrification upon thermal quenching, with adamantane serving as an excluded-volume core (Chen et al., 1995).
Drug Delivery Systems
- In drug delivery systems, 4-(Adamantan-1-yl)phenyl]boronic acid derivatives are investigated for their potential in targeted drug delivery. For example, hollow mesoporous silica nanoparticles facilitated by adamantane-based compounds have been explored for efficient and targeted anti-cancer drug delivery, taking advantage of the unique tumor microenvironment (Liu et al., 2016).
Cancer Research
- In cancer research, adamantane-substituted compounds are examined for their role in inducing apoptosis in cancer cells. These compounds target specific receptors and pathways, offering insights into new cancer therapies (Dawson et al., 2007).
Propriétés
IUPAC Name |
[4-(1-adamantyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18-19H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRCFNUBCUMANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Adamantan-1-yl)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



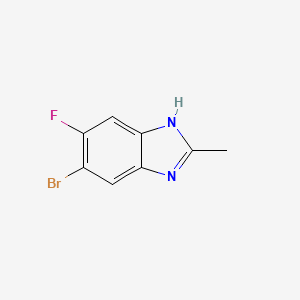
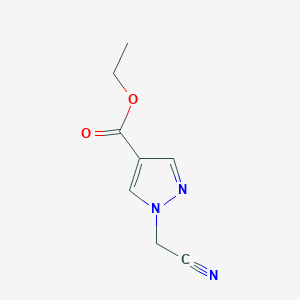
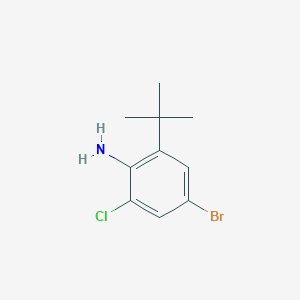
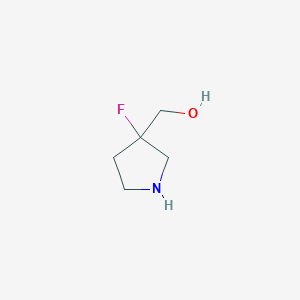
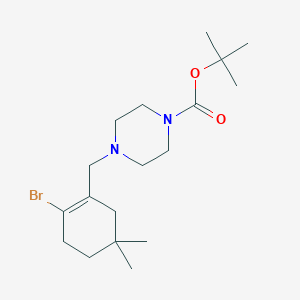
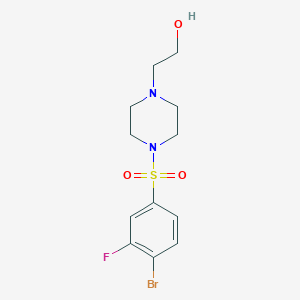
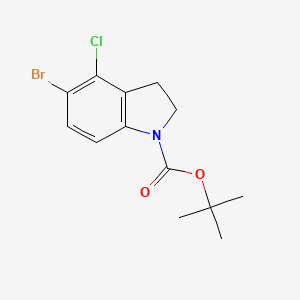
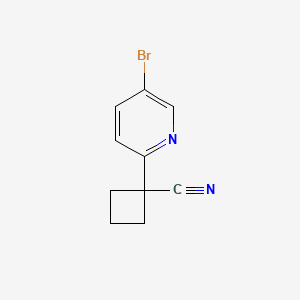
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)
![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)
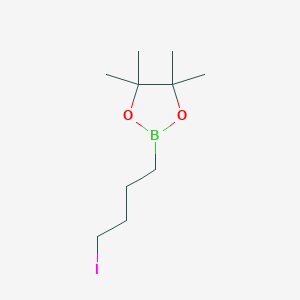
![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
